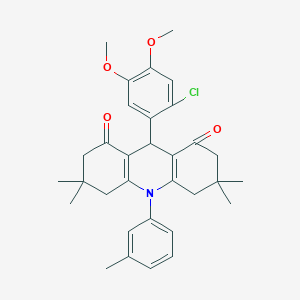![molecular formula C27H25ClN2O2 B307532 3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307532.png)
3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a synthetic compound that has been the focus of scientific research due to its potential application in various fields such as medicine, agriculture, and industry. This compound is also known as CDMB-2Me-Indole and is a member of the indole family of organic compounds.
Mechanism of Action
The mechanism of action of CDMB-2Me-Indole is not well understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and disrupting their DNA synthesis. In insects, CDMB-2Me-Indole is believed to disrupt their nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
CDMB-2Me-Indole has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In insects, CDMB-2Me-Indole has been shown to disrupt their nervous system, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
The advantages of using CDMB-2Me-Indole in lab experiments are that it is a synthetic compound that can be easily synthesized and purified. This compound also has several potential applications in various fields such as medicine, agriculture, and industry. The limitations of using CDMB-2Me-Indole in lab experiments are that its mechanism of action is not well understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on CDMB-2Me-Indole. In medicine, this compound could be further tested as a potential treatment for various types of cancer. In agriculture, CDMB-2Me-Indole could be further tested as a potential pesticide and its environmental impact could be studied. In industry, this compound could be further tested as a potential dye and its color properties could be optimized. Overall, more research is needed to fully understand the potential applications of CDMB-2Me-Indole in various fields.
Synthesis Methods
The synthesis of CDMB-2Me-Indole is a complex process that involves several steps. The starting materials for the synthesis are 2-methyl-1H-indole and 2-chloro-4,5-dimethoxybenzaldehyde. The reaction between these two compounds is catalyzed by a Lewis acid such as boron trifluoride etherate to form an intermediate product. This intermediate product is then treated with methyl magnesium bromide to form the final product, CDMB-2Me-Indole.
Scientific Research Applications
CDMB-2Me-Indole has been the subject of extensive research due to its potential application in various fields. In medicine, this compound has been shown to have anticancer properties and has been tested as a potential treatment for breast cancer, leukemia, and lung cancer. In agriculture, CDMB-2Me-Indole has been shown to have insecticidal properties and has been tested as a potential pesticide. In industry, this compound has been tested as a potential dye and has been shown to have excellent color properties.
properties
Molecular Formula |
C27H25ClN2O2 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[(2-chloro-4,5-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H25ClN2O2/c1-15-25(17-9-5-7-11-21(17)29-15)27(19-13-23(31-3)24(32-4)14-20(19)28)26-16(2)30-22-12-8-6-10-18(22)26/h5-14,27,29-30H,1-4H3 |
InChI Key |
RNVGKDIKYZBZNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307449.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307450.png)
![3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307454.png)
![2-[bis(1-methyl-1H-indol-3-yl)methyl]-4,6-dibromophenyl ethyl ether](/img/structure/B307455.png)
![3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307457.png)
![Ethyl 4-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307461.png)
![10-(4-bromophenyl)-9-[3-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B307462.png)
![{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B307464.png)
![Methyl 4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307466.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)

![2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide](/img/structure/B307470.png)
![ethyl 4-{5-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307471.png)